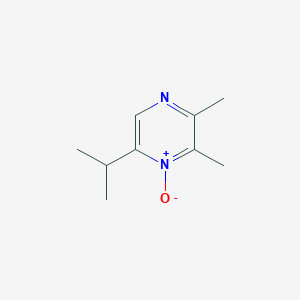
6-Isopropyl-2,3-dimethylpyrazine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2,3-dimethylpyrazine 1-oxide, commonly known as IPMP, is a chemical compound that is widely used in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of IPMP is not fully understood. However, it is believed to act as a free radical scavenger, which helps to prevent oxidative damage to cells. In addition, IPMP has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation.
Biochemische Und Physiologische Effekte
IPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which help to protect cells from damage and reduce inflammation. In addition, IPMP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPMP in lab experiments is its unique properties. It is a stable compound that is easy to synthesize and purify. In addition, it has a wide range of potential applications in various fields. However, one of the limitations of using IPMP in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow all safety protocols.
Zukünftige Richtungen
There are a number of potential future directions for research on IPMP. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential applications in the field of medicinal chemistry. Finally, further research is needed to fully understand the mechanism of action of IPMP and its potential therapeutic uses.
Conclusion:
In conclusion, IPMP is a unique compound that has a wide range of potential applications in various fields. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, the potential benefits make it an important area of research for the future.
Synthesemethoden
IPMP can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with tert-butyl hypochlorite or the reaction of 2,3-dimethylpyrazine with tert-butyl hydroperoxide. The synthesis method used depends on the desired purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
IPMP has been extensively used in scientific research due to its unique properties. It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. In addition, IPMP has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
143463-82-5 |
|---|---|
Produktname |
6-Isopropyl-2,3-dimethylpyrazine 1-oxide |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2,3-dimethyl-1-oxido-6-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-5-10-7(3)8(4)11(9)12/h5-6H,1-4H3 |
InChI-Schlüssel |
ZISRRVLIYGWHTF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
Kanonische SMILES |
CC1=NC=C([N+](=C1C)[O-])C(C)C |
Synonyme |
Pyrazine, 2,3-dimethyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)

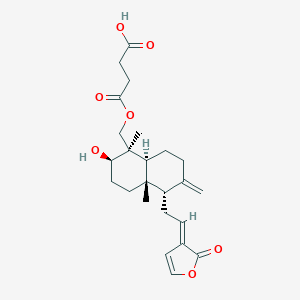
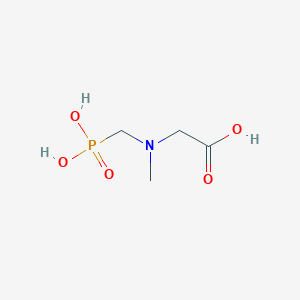
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


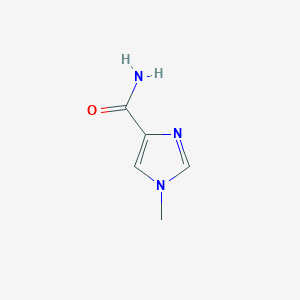
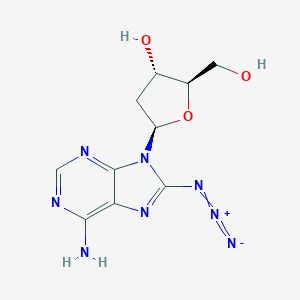

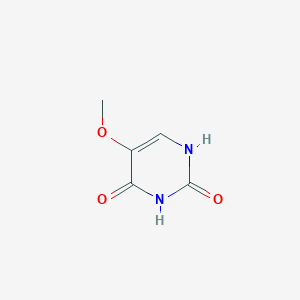
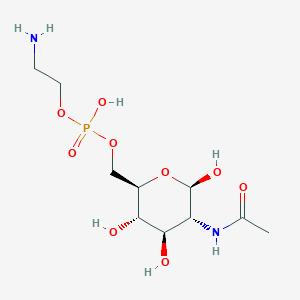

![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)